molecular formula C13H16N4O3 B11743882 ethyl 1-{2-cyano-2-[(dimethylamino)methylidene]acetyl}-3-methyl-1H-pyrazole-4-carboxylate

ethyl 1-{2-cyano-2-[(dimethylamino)methylidene]acetyl}-3-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B11743882
M. Wt: 276.29 g/mol
InChI Key: ILWGNFDXOFCIRU-UHFFFAOYSA-N
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Description

Ethyl 1-{2-cyano-2-[(dimethylamino)methylidene]acetyl}-3-methyl-1H-pyrazole-4-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, a cyano group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{2-cyano-2-[(dimethylamino)methylidene]acetyl}-3-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl cyanoacetate with dimethylformamide dimethyl acetal (DMF-DMA) and 3-methyl-1H-pyrazole-4-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a base such as triethylamine. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may include optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize the production rate and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{2-cyano-2-[(dimethylamino)methylidene]acetyl}-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 1-{2-cyano-2-[(dimethylamino)methylidene]acetyl}-3-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-{2-cyano-2-[(dimethylamino)methylidene]acetyl}-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The cyano group and ester functional group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacetate: A simpler ester with a cyano group, used in similar synthetic applications.

    3-methyl-1H-pyrazole-4-carboxylic acid: A precursor in the synthesis of the target compound.

    Dimethylformamide dimethyl acetal (DMF-DMA): A reagent used in the synthesis of various cyanoacetyl derivatives.

Uniqueness

Ethyl 1-{2-cyano-2-[(dimethylamino)methylidene]acetyl}-3-methyl-1H-pyrazole-4-carboxylate is unique due to its combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C13H16N4O3

Molecular Weight

276.29 g/mol

IUPAC Name

ethyl 1-[2-cyano-3-(dimethylamino)prop-2-enoyl]-3-methylpyrazole-4-carboxylate

InChI

InChI=1S/C13H16N4O3/c1-5-20-13(19)11-8-17(15-9(11)2)12(18)10(6-14)7-16(3)4/h7-8H,5H2,1-4H3

InChI Key

ILWGNFDXOFCIRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1C)C(=O)C(=CN(C)C)C#N

Origin of Product

United States

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